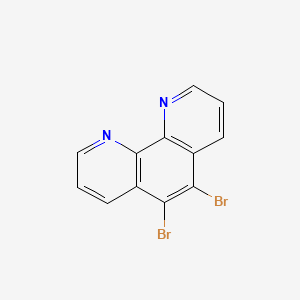
5,6-Dibromo-1,10-fenantrolina
Descripción general
Descripción
5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .
Synthesis Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis
5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Química de coordinación
5,6-Dibromo-1,10-fenantrolina: es un ligando clásico reconocido por su capacidad de formar complejos metálicos estables. Estos complejos son ampliamente estudiados debido a sus diversas propiedades estructurales, ópticas, magnéticas, electroquímicas y catalíticas . La fuerte interacción electrónica entre el ligando y los centros metálicos permite ajustar las propiedades físicas y químicas variando el patrón de sustitución en el andamiaje heteroaromático.
Ensamblajes supramoleculares
Este compuesto se encuentra entre los ligandos que contienen nitrógeno más demandados para desarrollar ensamblajes supramoleculares. Estos ensamblajes tienen aplicaciones potenciales en la creación de estructuras complejas a nivel molecular, que pueden usarse en nanotecnología y ciencia de materiales .
Intercaladores de ADN y agentes de escisión
Como intercalador de ADN, This compound puede insertarse entre los pares de bases del ADN. Esta propiedad es útil en el estudio de la estructura y función del ADN, así como en el desarrollo de agentes terapéuticos que se dirigen al material genético .
Aplicaciones de detección
El compuesto sirve como sensor para cationes, aniones y otras moléculas pequeñas. Su capacidad de unirse selectivamente a diferentes iones lo hace valioso en el diseño de sensores químicos y herramientas de diagnóstico .
Agentes de terapia fotodinámica (PDT)
En el campo de la medicina, particularmente en la terapia fotodinámica, los derivados de This compound actúan como agentes que, tras la activación por la luz, pueden producir especies reactivas de oxígeno para matar las células cancerosas .
Catálisis
El compuesto se utiliza en catálisis redox, que es esencial en varias reacciones químicas, incluida la síntesis orgánica y los procesos de conversión de energía. Sus propiedades redox activas lo convierten en un catalizador versátil en estas reacciones .
Fotocatálisis
This compound: también se aplica en fotocatálisis, ayudando en las reacciones químicas impulsadas por la luz. Esta aplicación es particularmente relevante en el desarrollo de soluciones energéticas sostenibles, como los combustibles solares .
Células solares sensibilizadas con colorante
Por último, encuentra uso en células solares sensibilizadas con colorante como electrodos fotoactivos. La capacidad del compuesto para absorber la luz y convertirla en energía eléctrica lo convierte en un componente importante en el campo de las energías renovables .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, 5,6-Dibromo-1,10-phenanthroline was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .
Result of Action
The molecular and cellular effects of 5,6-Dibromo-1,10-phenanthroline’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.
Action Environment
The action, efficacy, and stability of 5,6-Dibromo-1,10-phenanthroline can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
5,6-Dibromo-1,10-phenanthroline has been shown to play a role in biochemical reactions, particularly in the formation of helical polymers when polymerized using a Ni catalyst . The phenanthroline moieties in these polymers are densely stacked on top of each other . This compound has also been found to exhibit a DPPH radical scavenging ability .
Cellular Effects
The effects of 5,6-Dibromo-1,10-phenanthroline on cells have been observed in studies. For instance, it has been shown to cause irreversible ultrastructural changes in cells, such as surface invaginations, cell disruption, and shrinkages .
Molecular Mechanism
The molecular mechanism of 5,6-Dibromo-1,10-phenanthroline involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit metallopeptidase activity . Furthermore, it has been suggested that the formation of the compound involves the production of an iminium ion, which is then converted to the corresponding imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-1,10-phenanthroline have been observed to change over time. For instance, it has been used in the synthesis of helical polymers, with the phenanthroline moieties densely stacked on top of each other .
Propiedades
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-06-3 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




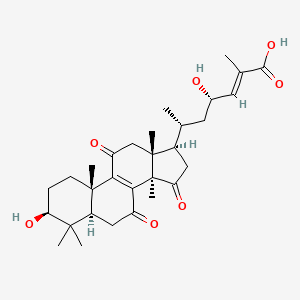


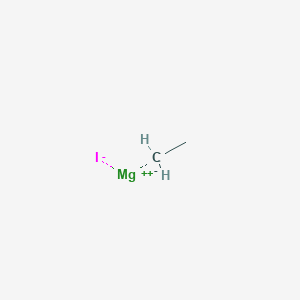
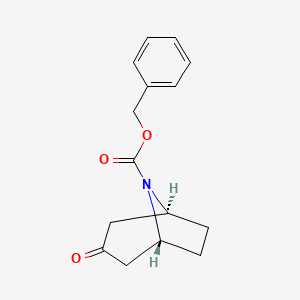
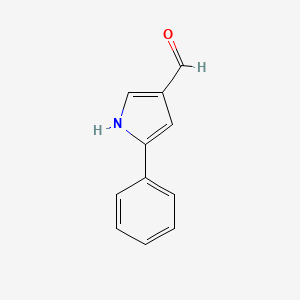
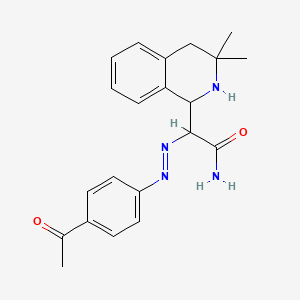


![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

